德替卡福

描述

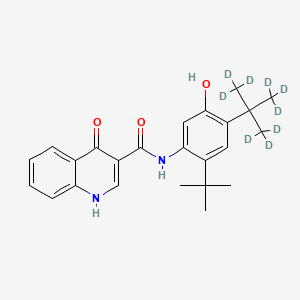

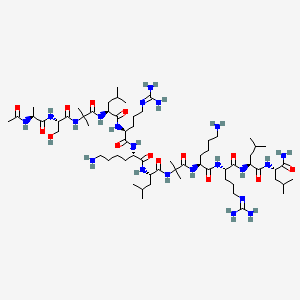

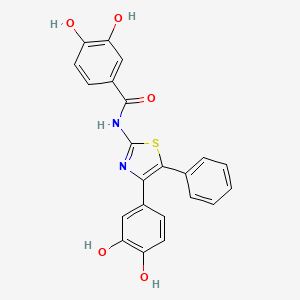

Deutivacaftor, also known as CTP-656 and VX561, is a deuterium-modified form of ivacaftor, an FDA-approved drug for the treatment of cystic fibrosis . It is a cystic fibrosis transmembrane conductance regulator (CFTR) channel activator . It is believed to have higher metabolic stability, lower toxic byproducts, and increased half-life compared to the original .

Molecular Structure Analysis

The molecular formula of Deutivacaftor is C24H19D9N2O3 . The average mass is 401.546 Da and the monoisotopic mass is 401.266479 Da . The IUPAC name is N-{2-tert-butyl-5-hydroxy-4-[2-(2H3)methyl(1,1,1,3,3,3-2H6)propan-2-yl]phenyl}-4-oxo-1,4-dihydroquinoline-3-carboxamide .Physical And Chemical Properties Analysis

Deutivacaftor has a molecular weight of 392.5 . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.科学研究应用

生物医学应用中的介电泳

介电泳 (DEP) 技术在 21 世纪得到了显着的创新,在生物医学科学中提供了有前景的应用。DEP 已被用于各种形式,用于操作和研究各种生物衍生分子和颗粒,包括蛋白质、外泌体、细菌、酵母、干细胞、癌细胞和血细胞。这项技术与德替卡福特别相关,因为它具有操纵纳米和微米级颗粒的潜力,为精确操纵提供了独特的能力,可以帮助研究和应用德替卡福等药物在生物和医学应用中的应用 (Sarno、Heineck、Heller 和 Ibsen,2020)。

生物医学应用中的可生物降解聚合物

可生物降解聚合物材料在治疗设备和受控药物递送系统开发方面取得了重大进展。这些进步对于德替卡福等药物至关重要,因为它们需要具有特定特性的材料才能进行有效的治疗。探索用于生物医学应用的可生物降解合成和天然聚合物与德替卡福的研究和应用需求相一致,为潜在的药物递送机制和治疗应用提供了见解 (Nair 和 Laurencin,2007)。

靶向药物递送中的纳米技术

纳米技术在靶向药物递送中的应用是一个重要的研究领域,可以直接影响德替卡福等药物的有效性。纳米结构颗粒和支架正在被广泛研究,以提高当前治疗的治疗效果和特异性。这项研究对于推进德替卡福在治疗疾病中的应用至关重要,可能实现靶向递送和生物活性支架以提高疗效 (Gu、Wu、Chen 和 Xiao,2013)。

药剂学中科学软件的开发和利用

科学软件在药剂学研究中的开发和应用对于德替卡福等药物的进步至关重要。这包括仿真软件、药代动力学软件和统计软件,它们对于了解药物动力学、疗效和安全性至关重要。利用这些工具可以显着促进德替卡福的研究和开发过程,提高对该药物在各种医疗场景中的了解和应用 (Hui,2006)。

健康研究中的数据去识别

数据去识别,尤其是在涉及德替卡福等药物的健康研究中,是科学研究的一个关键方面。在对德替卡福进行研究时确保个人信息的保护对于符合道德和法律至关重要。研究的这一方面在开放科学和数据共享的时代尤其相关,在该时代维护数据的机密性和完整性至关重要 (Swales,2021)。

作用机制

未来方向

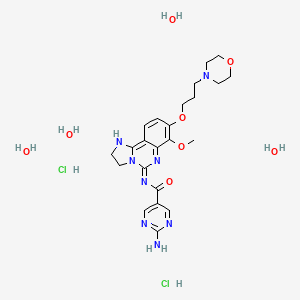

Deutivacaftor is currently being tested in combination with two correctors, vanzacaftor and tezacaftor, to form a new triple-combination modulator therapy . Vertex Pharmaceuticals plans to initiate a Phase 3 development program for the new once-daily investigational triple combination of VX-121/tezacaftor/VX-561 (deutivacaftor) in the second half of 2021 .

属性

IUPAC Name |

N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-ASMGOKTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deutivacaftor | |

CAS RN |

1413431-07-8 | |

| Record name | Deutivacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deutivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEUTIVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)